4-Chloro-2-methoxy-5-nitropyrimidine

Description

Molecular Architecture and Substituent Effects

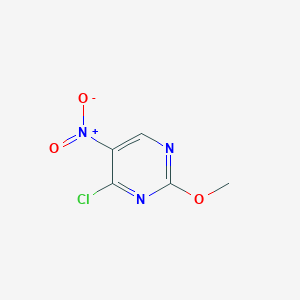

4-Chloro-2-methoxy-5-nitropyrimidine (C₅H₄ClN₃O₃, molecular weight: 189.56 g/mol) features a pyrimidine ring substituted at three positions:

- Position 2 : Methoxy group (-OCH₃), donating electrons via resonance.

- Position 4 : Chloro group (-Cl), withdrawing electrons inductively.

- Position 5 : Nitro group (-NO₂), strongly withdrawing electrons through resonance and induction .

The SMILES notation (COC1=NC=C(C(=N1)Cl)[N+](=O)[O-]) and InChI key (FQJLDJKZYLWSEL-UHFFFAOYSA-N) confirm the planar aromatic system with distinct electronic perturbations . Substituent effects are quantified using Hammett constants:

- Nitro group : σpara = 0.78 (strong electron-withdrawing) .

- Methoxy group : σpara = -0.27 (electron-donating via resonance) .

- Chloro group : σmeta = 0.37 (inductive withdrawal) .

These substituents create an electron-deficient ring, directing electrophilic substitution to the less deactivated positions (e.g., C6) . Computational studies on analogous nitropyrimidines reveal that nitro groups enhance ring planarity and stabilize charge-separated resonance forms, increasing reactivity in nucleophilic substitutions .

Physicochemical Characteristics and Stability

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.5 ± 0.1 g/cm³ | |

| Boiling point | Not reported | – |

| Melting point | Not available | – |

| Solubility | Low in water; organic solvents | |

| Storage conditions | -20°C (long-term), inert atm. |

The nitro group contributes to thermal stability, while the methoxy group enhances solubility in polar aprotic solvents like dimethylformamide . Under high pressure (up to 10 GPa), analogous nitropyrimidines exhibit reduced interplanar distances (3.166 Å → 2.689 Å), reinforcing van der Waals interactions and inhibiting decomposition pathways .

Comparative Analysis with Structural Analogues

Pyrimidine Derivatives:

Key Observations :

- Methoxy vs. Methylthio : The -SCH₃ group in 4-Chloro-2-(methylthio)-5-nitropyrimidine increases logP by 0.3 units compared to methoxy analogs, enhancing membrane permeability in drug candidates .

- Ring Nitrogen Count : Pyridine analogs (e.g., 2-Chloro-4-methoxy-5-nitropyridine) exhibit reduced resonance stabilization versus pyrimidines, altering regioselectivity in substitutions .

- Nitro Group Position : In 4-Chloro-5-nitropyrimidine, the absence of a C2 substituent increases electrophilicity at C2 and C6, enabling diverse functionalization .

Electronic Effects:

- Nitro Group : Directs electrophiles to adjacent positions (C4 and C6) in pyrimidines, as seen in synthetic routes for kinase inhibitors .

- Chloro Group : Facilitates nucleophilic aromatic substitution (e.g., amination) at C4, critical for macrocyclic compound synthesis .

Properties

IUPAC Name |

4-chloro-2-methoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJLDJKZYLWSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-2-methoxy-5-nitropyrimidine generally follows a multi-step approach starting from suitably substituted pyrimidine precursors. The key steps involve:

- Introduction of the methoxy group at position 2 of the pyrimidine ring.

- Selective nitration at position 5.

- Chlorination at position 4.

The order and conditions of these steps are crucial to achieve high regioselectivity and yield.

Starting Materials and Key Intermediates

The typical starting material is a 2-methoxypyrimidine derivative, often 4-chloro-2-methoxypyrimidine or its precursors. The methoxy group is usually introduced early in the synthesis to direct subsequent electrophilic substitution.

Nitration Methodology

Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions to avoid over-nitration and decomposition. The temperature is typically maintained below 0°C to ensure regioselective nitration at the 5-position of the pyrimidine ring.

| Parameter | Details |

|---|---|

| Reagents | Concentrated HNO₃ and H₂SO₄ |

| Temperature | Below 0°C (typically -5 to 0°C) |

| Reaction time | Variable, typically 1-3 hours |

| Solvent | Usually neat or in sulfuric acid medium |

| Outcome | Selective nitration at C-5 position |

This nitration step is critical as the nitro group is a strong electron-withdrawing substituent that influences further substitution reactions and the stability of the pyrimidine ring.

Chlorination Step

Chlorination at the 4-position is commonly achieved using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step converts hydroxyl or amino substituents at position 4 into the chloro group.

| Parameter | Details |

|---|---|

| Reagents | Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) |

| Temperature | 60-120°C, often reflux |

| Reaction time | Several hours (e.g., 16 hours) |

| Solvent | POCl₃ often acts as solvent itself |

| Outcome | Conversion to 4-chloro derivative |

For example, 2-hydroxy-5-nitropyrimidine can be chlorinated using POCl₃ at 60°C for 16 hours to yield this compound with high yield and purity.

One-Pot and Sequential Synthesis Approaches

Recent patented methods describe one-pot syntheses where condensation, cyclization, nitration, and chlorination are performed sequentially without isolating intermediates to improve yield and simplify purification. These methods often employ organic bases and Lewis acids to catalyze reactions efficiently.

Representative Synthetic Route Example

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methoxylation of pyrimidine | Methanol, base, reflux | High | Introduces 2-methoxy group |

| 2 | Nitration at C-5 | HNO₃/H₂SO₄, <0°C | 70-90 | Selective nitration |

| 3 | Chlorination at C-4 | POCl₃, 60-120°C, 16 h | 80-90 | Converts hydroxyl to chloro group |

| 4 | Purification | Extraction, recrystallization | - | Achieves >99% purity |

Analytical and Structural Confirmation

- NMR Spectroscopy : ^1H NMR confirms substitution patterns with characteristic chemical shifts for aromatic protons adjacent to nitro and methoxy groups.

- Mass Spectrometry : Confirms molecular weight and fragmentation consistent with the expected structure.

- X-ray Crystallography : Provides definitive structural confirmation, especially of substitution positions and molecular geometry.

- IR Spectroscopy : Detects nitro group (strong bands near 1500-1600 cm⁻¹) and C–Cl bonds.

Comparative Notes on Related Pyrimidine Derivatives

- The introduction of methoxy and chloro groups affects the electronic distribution on the pyrimidine ring, influencing reactivity.

- Nitro substitution is typically directed ortho or para to existing substituents, requiring precise control of reaction conditions.

- Analogous compounds like 4-chloro-2-methoxy-6-methyl-5-nitropyrimidine follow similar synthetic logic but require additional methylation steps.

Summary Table of Preparation Methods

Research Findings and Optimization Insights

- Temperature control during nitration is essential to prevent multiple nitrations or ring degradation.

- Use of organic bases and Lewis acids in one-pot methods improves reaction efficiency and yield.

- Chlorination with POCl₃ is favored over PCl₅ due to milder conditions and easier handling.

- Computational studies suggest that electron-withdrawing nitro groups stabilize intermediates, facilitating selective substitution at desired positions.

- Protecting groups and low-temperature microwave-assisted synthesis can be employed to handle sterically hindered derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-nitropyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the methoxy group can undergo oxidation under specific conditions to form corresponding aldehydes or acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Reduction: Formation of 4-chloro-2-methoxy-5-aminopyrimidine.

Oxidation: Formation of corresponding aldehydes or acids depending on the reaction conditions.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-Chloro-2-methoxy-5-nitropyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of anti-cancer agents and antibiotics. The compound's structural features allow it to act as a versatile building block for drug formulation.

Case Studies:

- Anticancer Activity: Research has shown that derivatives of this compound exhibit significant anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic markers.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes involved in nucleotide metabolism, which is critical for developing targeted therapies against specific diseases.

Agricultural Chemicals

Use in Agrochemicals:

The compound is utilized in formulating agrochemicals, including herbicides and insecticides. Its specific chemical properties allow for targeted action against pests while minimizing environmental impact.

Research Findings:

- Studies have demonstrated that formulations containing this compound show enhanced efficacy against various agricultural pests, thus improving crop protection and yield .

Material Science

Development of Advanced Materials:

In material science, this compound is used to develop advanced materials such as polymers and coatings. The unique properties of this compound contribute to improved durability and performance in various industrial applications.

Applications:

- It is employed in creating coatings that require enhanced chemical resistance and durability, making it suitable for use in harsh environments .

Analytical Chemistry

Reagent in Analytical Methods:

This compound is also used as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds within complex mixtures. This application is crucial for quality control processes in manufacturing.

Importance:

The ability to detect trace amounts of substances accurately makes it an essential tool for ensuring product safety and compliance with regulatory standards .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-nitropyrimidine involves its interaction with specific molecular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The chlorine and methoxy groups contribute to the compound’s overall stability and reactivity, influencing its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Electron-withdrawing vs. donating groups : The nitro group in this compound enhances electrophilicity at position 4 compared to the amine group in 5-bromo-2-chloropyrimidin-4-amine, which activates the ring for electrophilic substitution .

- Substituent positioning : In 2-chloro-4-isopropoxy-5-nitropyrimidine, the chloro group at position 2 (vs. position 4) redirects reactivity toward substitutions at position 5 or 6 .

Physical Properties (Inferred from Analogs)

Table 2: Comparative Physical Properties

*Estimated based on nitro-group contributions to intermolecular forces.

Biological Activity

4-Chloro-2-methoxy-5-nitropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and specific case studies highlighting its efficacy against various diseases.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chloro Group : Enhances reactivity and influences biological interactions.

- Methoxy Group : Contributes to solubility and stability.

- Nitro Group : Plays a crucial role in biological activity through bioreduction processes.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially resulting in:

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Inhibition of key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS) .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study assessing its antibacterial efficacy, the compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it effectively inhibited COX-2 activity with an IC50 value similar to that of celecoxib, a widely used anti-inflammatory drug . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives based on this compound. For instance, compounds synthesized from this base structure demonstrated significant antiproliferative effects against various cancer cell lines, including:

| Compound | Cancer Cell Line | Percentage Growth Inhibition (PGI) at 10 µM |

|---|---|---|

| 6h | SNB-19 | 65.12% |

| 6h | NCI-H460 | 55.61% |

| 6h | SNB-75 | 54.68% |

These findings indicate that modifications to the pyrimidine structure can enhance anticancer activity .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed promising antibacterial activities. The compound exhibited MIC values of 8 µg/mL against selected bacterial strains, demonstrating superior efficacy compared to traditional antibiotics like ciprofloxacin .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment, the anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats. The results indicated that derivatives of the compound significantly reduced inflammation, with ED50 values comparable to indomethacin, a standard anti-inflammatory drug .

Q & A

Q. How can contradictory spectral data for this compound be resolved?

Q. What statistical methods ensure reproducibility in kinetic studies of pyrimidine reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.